molecular formula C21H23FN4O4S B2865222 3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421476-85-8

3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2865222
CAS RN: 1421476-85-8
M. Wt: 446.5
InChI Key: IJWLFAQETHOCOK-UHFFFAOYSA-N
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Description

3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H23FN4O4S and its molecular weight is 446.5. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

Research on triazolinone derivatives, including those with a 1,2,4-triazol-5(4H)-one core structure, has shown significant herbicidal activities. These compounds, designed with various pharmacophores, have been evaluated for their potential as Protox inhibitors, with some showing comparable activity to commercial herbicides. This suggests their applicability in developing postemergent herbicides for broadleaf weed control in rice fields (Luo et al., 2008).

Anticancer Effects

Several studies have explored the anticancer potential of 1,2,4-triazol-5(4H)-one derivatives. For instance, compounds with modifications to include alkylurea or 2-(dialkylamino)ethylurea moieties have shown potent antiproliferative activities against human cancer cell lines, suggesting their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).

Receptor Antagonism

Research into piperazine derivatives, including those related to 1,2,4-triazol-5(4H)-one structures, has identified compounds with significant activity as 5-HT7 receptor antagonists. These findings indicate the potential therapeutic applications of these compounds in treating disorders related to 5-HT7 receptor dysregulation (Yoon et al., 2008).

Antimicrobial Activities

The antimicrobial potential of 1,2,4-triazole derivatives has also been a subject of study, with compounds exhibiting good or moderate activities against various microorganisms. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Bektaş et al., 2007).

Molecular Docking and Enzyme Inhibitory Activities

Compounds structurally related to 1,2,4-triazol-5(4H)-one have been synthesized and evaluated for their enzyme inhibitory activities, particularly against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies have further elucidated their mode of action, highlighting the potential of these compounds in the development of therapeutic agents for conditions associated with these enzymes (Virk et al., 2018).

properties

IUPAC Name

5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-24-21(27)26(17-6-4-3-5-7-17)20(23-24)15-10-12-25(13-11-15)31(28,29)19-14-16(22)8-9-18(19)30-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWLFAQETHOCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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